
PBT-1033 hydrochloride
Übersicht
Beschreibung
PBT-1033 hydrochloride, also known as PBT-2, is a neural protective agent potentially for the treatment of Alzheimer’s disease and Huntington’s Disease . It is a moderate-affinity 8-hydroxyquinoline transition metal-ligand that acts as a synthetic chaperone, redistributing copper, zinc, and iron from locations where they are abundant to subcellular locations where they might be deficient .
Molecular Structure Analysis
The molecular structure of PBT-1033 hydrochloride is described as 5,7-dichloro-2-dimethylaminomethyl-8-hydroxyquinoline hydrochloride . Its molecular formula is C12H12Cl2N2O , and it has a molecular weight of 271.14 .Wissenschaftliche Forschungsanwendungen
Nanothermometry Applications : The study by Ananias et al. (2016) discusses the use of the microporous metal–organic framework MIL-103 for luminescent ratiometric thermometry, indicating potential applications in nanothermometry and multisensing platforms Ananias, Brites, Carlos, & Rocha, 2016.
Environmental Impact of PBTs : Swackhamer's (2013) paper reviews the history and scientific understanding of halogenated persistent, bioaccumulative, and toxic chemicals (PBTs), providing insights into their environmental fate and transport Swackhamer, 2013.
Intrinsic Toxicity Assessment : Maeder et al. (2004) propose the toxic ratio as an indicator for assessing the intrinsic toxicity of PBT chemicals, a relevant consideration in the evaluation of chemical substances like PBT-1033 hydrochloride Maeder, Escher, Scheringer, & Hungerbühler, 2004.
Chemodosimeter and Logic Gate : A study by Liu et al. (2011) on phosphorescent iridium(III) complexes illustrates the potential of such compounds in applications like chemodosimeters and molecular logic gates Liu, Li, Zhao, Wu, Huang, & Li, 2011.
Assessment of Petroleum UVCBs : Wassenaar and Verbruggen (2021) discuss the PBT-assessment of petroleum UVCBs, highlighting challenges in evaluating substances with variable composition, which may be relevant for understanding the context of PBT-1033 hydrochloride Wassenaar & Verbruggen, 2021.
Organic Contaminants Extraction : Morrison et al. (2016) focus on the extraction of persistent organic pollutants from sturgeon organs, demonstrating methodologies that could be applicable in the study of compounds like PBT-1033 hydrochloride Morrison, Sieve, Ratajczak, Bringolf, & Belden, 2016.
Thymidine Boranomonophosphate Study : Li, Hardin, and Shaw (1996) investigate the hydrolysis of thymidine boranomonophosphate, a study that could inform research methodologies for PBT-1033 hydrochloride Li, Hardin, & Shaw, 1996.
Wirkmechanismus
PBT-1033 hydrochloride is an orally active copper/zinc ionophore . It restores cognition in mouse models of Alzheimer’s disease (AD) and has antibacterial activity against Gram-positive bacteria . It is also suggested that PBT-1033 hydrochloride deactivates the kinase glycogen synthase kinase 3β and the phosphatase calcineurin, both potential targets for Huntington’s disease .
Eigenschaften
IUPAC Name |
5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O.ClH/c1-16(2)6-7-3-4-8-9(13)5-10(14)12(17)11(8)15-7;/h3-5,17H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRSUNAZJQGYCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
648896-70-2 | |
| Record name | PBT-1033 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648896702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBT-1033 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Z79C941B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

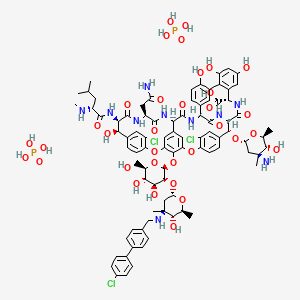
![(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B609771.png)


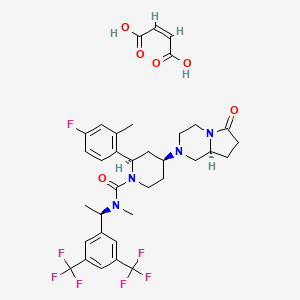
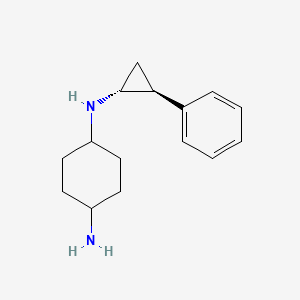
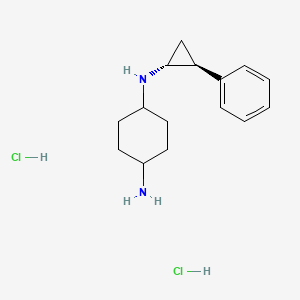
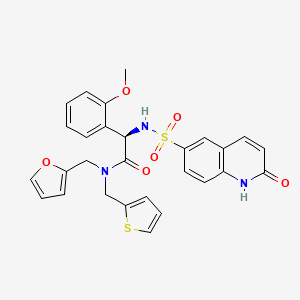

![N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B609785.png)

![3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide](/img/structure/B609787.png)